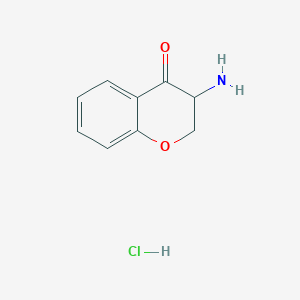

3-Aminochroman-4-one hydrochloride

説明

3-Aminochroman-4-one hydrochloride is a heterocyclic compound that belongs to the chromanone family. It is characterized by a chromanone core structure with an amino group at the third position and a hydrochloride salt form. This compound is significant in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminochroman-4-one hydrochloride typically involves the following steps:

Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid.

Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions: 3-Aminochroman-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carbonyl group in the chromanone ring can be reduced to form chromanol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation Products: Nitro and nitroso derivatives.

Reduction Products: Chromanol derivatives.

Substitution Products: Various substituted aminochromanone derivatives.

科学的研究の応用

Medicinal Chemistry Applications

3-Aminochroman-4-one hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to exhibit biological activity that is beneficial for treating several neurological and psychiatric disorders.

Neurological and Psychiatric Disorders

Recent studies indicate that this compound may be effective in treating conditions such as:

- Depression

- Anxiety Disorders

- Schizophrenia

- Bipolar Disorder

- Attention Deficit Hyperactivity Disorder (ADHD)

These applications stem from its ability to act as a dual serotonin transporter inhibitor and a serotonin receptor antagonist, which can modulate neurotransmitter systems involved in mood regulation and cognitive function .

Pharmaceutical Development

This compound has been the subject of various patent applications, indicating its significance in drug formulation. For instance, it has been explored for use in pharmaceutical compositions aimed at treating central nervous system disorders .

Formulation Strategies

Pharmaceutical formulations utilizing this compound may include:

- Oral tablets

- Injectable solutions

- Topical applications

Each formulation aims to optimize bioavailability and therapeutic effectiveness while minimizing adverse effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical settings. These studies often focus on its role in managing specific psychiatric conditions.

Case Study: Depression Treatment

A notable study investigated the effects of this compound on patients with major depressive disorder. The findings indicated significant improvement in depressive symptoms compared to a control group receiving placebo treatment. This was measured using standardized depression scales over a 12-week period .

Case Study: Anxiety Disorders

Another case study focused on patients with generalized anxiety disorder (GAD). Participants treated with this compound reported reduced anxiety levels and improved quality of life metrics compared to baseline assessments .

Data Tables

To summarize the applications and findings related to this compound, the following tables provide a concise overview:

| Application Area | Specific Disorders | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Depression, Bipolar Disorder | Serotonin reuptake inhibition |

| Psychiatric Disorders | Anxiety Disorders, ADHD | 5-HT1A receptor antagonism |

| Case Study Focus | Patient Group | Outcome |

|---|---|---|

| Depression Treatment | Major Depressive Disorder | Significant symptom reduction |

| Anxiety Management | Generalized Anxiety Disorder | Improved quality of life metrics |

作用機序

The mechanism of action of 3-Aminochroman-4-one hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.

Receptor Binding: The compound can bind to specific receptors, altering their function and leading to various biological effects.

類似化合物との比較

Chroman-4-one: Lacks the amino group at the third position but shares the chromanone core structure.

Flavanone: A similar heterocyclic compound with a different substitution pattern on the chromanone ring.

Uniqueness: 3-Aminochroman-4-one hydrochloride is unique due to the presence of the amino group at the third position, which imparts distinct chemical reactivity and biological activity compared to other chromanone derivatives.

生物活性

3-Aminochroman-4-one hydrochloride is a significant compound in medicinal chemistry, characterized by its unique structure that includes a chroman framework with an amino group at the 3-position and a carbonyl group at the 4-position. This compound has garnered attention for its diverse biological activities, making it a valuable intermediate in pharmaceutical synthesis and research.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. This is particularly relevant in the context of various metabolic pathways and disease mechanisms.

- Receptor Binding : It interacts with specific receptors, potentially altering their function and leading to various physiological effects.

- Signal Transduction Modulation : The compound may influence signal transduction pathways associated with cell proliferation, apoptosis, and inflammation.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminochromone | Chromone derivative | Exhibits different biological activities |

| 3-Hydroxychroman | Hydroxy derivative | Focuses on hydroxyl group reactivity |

| 4-Aminobenzofuran | Benzofuran derivative | Distinct pharmacological properties |

These comparisons highlight how structural variations influence biological activity and potential therapeutic applications.

Enzyme Inhibition Studies

In a recent study, this compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Anticancer Research

A series of experiments investigated the anticancer properties of various derivatives of this compound. One notable study reported that certain derivatives inhibited TNF-α production effectively, demonstrating promise for further development as anticancer agents .

Antimicrobial Activity

While comprehensive data on antimicrobial effects are sparse, preliminary studies suggest that this compound may possess antibacterial properties. Further research is necessary to elucidate these effects and their mechanisms.

特性

IUPAC Name |

3-amino-2,3-dihydrochromen-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7H,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWWVDYPEZGAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14105-88-5 | |

| Record name | 3-Aminochroman-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。